molecular formula C19H18O5 B3127626 4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate CAS No. 338420-70-5

4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate

Cat. No. B3127626
CAS RN: 338420-70-5
M. Wt: 326.3 g/mol
InChI Key: HOHDFSNRFSMECM-UHFFFAOYSA-N
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Description

“4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C19H18O5 . It is also known as “(4-methoxyphenyl)methyl 8-methoxy-2H-chromene-3-carboxylate” or "2H-1-Benzopyran-3-carboxylic acid, 8-methoxy-, (4-methoxyphenyl)methyl ester" .


Molecular Structure Analysis

The molecular structure of “4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate” consists of a chromene ring system with methoxy groups at the 8-position and a carboxylate group at the 3-position. The carboxylate group is esterified with a 4-methoxybenzyl group .

Scientific Research Applications

Synthetic Protocols on 6H-Benzo[c]chromen-6-ones

This review highlights the importance of 6H-benzo[c]chromen-6-ones, which share a core structure with the compound , emphasizing their pharmacological significance. Synthetic protocols for these compounds, including Suzuki coupling reactions and metal or base-catalyzed cyclization, are detailed, showcasing their potential in creating biologically active molecules (Mazimba, 2016).

Environmental Effects of Sunscreen Ingredients

Though not directly related to the target compound, this review discusses the environmental impact of organic UV filters like oxybenzone, which shares a common functional group (methoxy). The persistence of such compounds in aquatic environments and their potential effects on coral reefs and fish suggest areas of environmental research relevance for structurally related compounds (Schneider & Lim, 2019).

Recent Advances in 3-Hydroxycoumarin Chemistry

3-Hydroxycoumarins, akin to the compound of interest in their coumarin backbone, are highlighted for their extensive applications in biology, including genetics and pharmacology. This review underscores the synthetic versatility of hydroxycoumarins and their potential as precursors to various biologically active molecules (Yoda, 2020).

Anticancer Drugs with High Tumor Specificity

A study on compounds with structural features similar to the target compound showed that certain 3-styrylchromones and 3-styryl-2H-chromenes have significant tumor specificity with minimal toxicity to normal cells. This suggests a potential research application of our compound of interest in developing anticancer agents with reduced side effects (Sugita et al., 2017).

Applications of Redox Mediators in Organic Pollutant Treatment

The use of enzymes and redox mediators in degrading organic pollutants, including aromatic compounds, highlights a potential application area for compounds like the one . Such studies suggest research into the compound's role as a redox mediator or substrate in environmental remediation processes (Husain & Husain, 2007).

Future Directions

The future directions for research on “4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in pharmaceuticals .

properties

IUPAC Name

(4-methoxyphenyl)methyl 8-methoxy-2H-chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-21-16-8-6-13(7-9-16)11-24-19(20)15-10-14-4-3-5-17(22-2)18(14)23-12-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHDFSNRFSMECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxybenzyl 8-methoxy-2H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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